5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of 5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile typically involves a one-pot, multicomponent reaction. A common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide in water, which provides an environmentally benign approach . Industrial production methods often utilize similar multicomponent reactions under solvent-free conditions using engineered polyvinyl alcohol catalysts .
Chemical Reactions Analysis
5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular iodine.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions for these reactions include molecular iodine, sodium borohydride, and alkyl halides. Major products formed from these reactions include various substituted pyrazoles and condensed heterocyclic systems .
Scientific Research Applications
5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: This compound has similar biological activities but differs in its phenyl substituents.
3-Amino-4-pyrazolecarbonitrile: Another similar compound with a different substitution pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its cyclohexyl and ethyl substituents, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
5-amino-3-cyclohexyl-1-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H18N4/c1-2-16-12(14)10(8-13)11(15-16)9-6-4-3-5-7-9/h9H,2-7,14H2,1H3 |
InChI Key |
WMCVMUZJGQRTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C2CCCCC2)C#N)N |
Origin of Product |
United States |
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